molecular formula C57H91N11O12 B238061 Acetyl-tryptophyl-isoleucyl-alanyl-aminoisobutyryl-isoleucyl-valyl-aminoisobutyryl-leucyl-aminoisobutyryl-proline methyl ester CAS No. 130517-75-8

Acetyl-tryptophyl-isoleucyl-alanyl-aminoisobutyryl-isoleucyl-valyl-aminoisobutyryl-leucyl-aminoisobutyryl-proline methyl ester

Cat. No.: B238061
CAS No.: 130517-75-8
M. Wt: 1122.4 g/mol
InChI Key: VEUCTMCWBXPPPR-JQRRNLQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple amino acid residues and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a series of peptide coupling reactions. Each amino acid residue is sequentially added using protecting groups to prevent unwanted side reactions. Common reagents include carbodiimides for activation and bases like N,N-diisopropylethylamine (DIPEA) for deprotonation.

Industrial Production Methods: Industrial production may utilize solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences. Automated peptide synthesizers can streamline the process, ensuring high purity and yield.

Types of Reactions:

    Oxidation: The indole ring can undergo oxidation to form various derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups within the peptide backbone.

    Substitution: Nucleophilic substitution can occur at the amide bonds, altering the peptide sequence.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products depend on the specific reactions but often include modified peptides with altered biological activity.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic agent for targeting specific biochemical pathways.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with active sites, inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • Methyl (2S)-1-[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate
  • Methyl (2S)-1-[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate

Uniqueness: The unique aspect of this compound lies in its specific sequence of amino acids and the presence of the indole ring, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

130517-75-8

Molecular Formula

C57H91N11O12

Molecular Weight

1122.4 g/mol

IUPAC Name

methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C57H91N11O12/c1-18-32(7)43(63-46(71)40(60-35(10)69)28-36-29-58-38-24-21-20-23-37(36)38)48(73)59-34(9)45(70)65-56(13,14)53(78)64-44(33(8)19-2)49(74)62-42(31(5)6)50(75)67-55(11,12)52(77)61-39(27-30(3)4)47(72)66-57(15,16)54(79)68-26-22-25-41(68)51(76)80-17/h20-21,23-24,29-34,39-44,58H,18-19,22,25-28H2,1-17H3,(H,59,73)(H,60,69)(H,61,77)(H,62,74)(H,63,71)(H,64,78)(H,65,70)(H,66,72)(H,67,75)/t32-,33-,34-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

VEUCTMCWBXPPPR-JQRRNLQSSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)OC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C

sequence

WIAXIVXLXP

Synonyms

Ac-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-OMe
acetyl-tryptophyl-isoleucyl-alanyl-aminoisobutyryl-isoleucyl-valyl-aminoisobutyryl-leucyl-aminoisobutyryl-proline methyl ester
AcWIA

Origin of Product

United States

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